molecular formula C17H26N2O3S B6982796 4-methyl-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide

4-methyl-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide

Cat. No.: B6982796
M. Wt: 338.5 g/mol
InChI Key: FBJVSOSKOVQBBG-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide is a chemical compound with a complex structure that includes a piperidine ring, an oxane ring, and a benzenesulfonamide group

Properties

IUPAC Name

4-methyl-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-2-4-17(5-3-14)23(20,21)18-15-6-10-19(11-7-15)16-8-12-22-13-9-16/h2-5,15-16,18H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJVSOSKOVQBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and oxane rings, followed by their coupling with the benzenesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-methyl-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-methyl-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide include:

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide
  • 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the piperidine and oxane rings with the benzenesulfonamide group

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